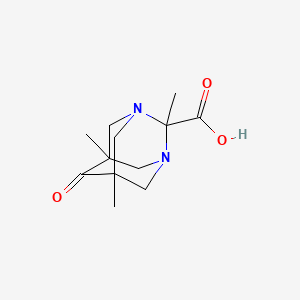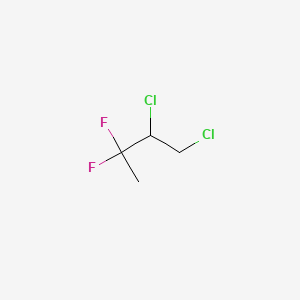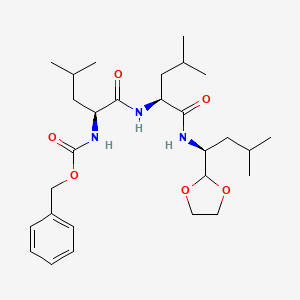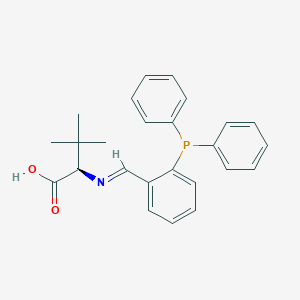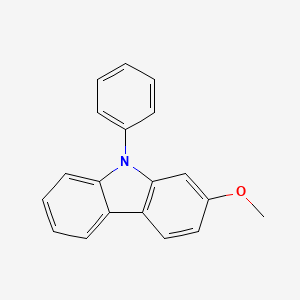
2-Methoxy-9-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-9-phenyl-9H-carbazole is an organic compound with the molecular formula C19H15NO. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 9-position of the carbazole core. Carbazoles are notable for their stability and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-9-phenyl-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed amination and subsequent cyclization of 2-iodoanisole and 9-phenylcarbazole. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced carbazole products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or silver oxide in an inert solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Carbazole derivatives such as 9,9’-bicarbazyl.
Reduction: Reduced carbazole compounds.
Substitution: Nitrated or halogenated carbazole derivatives.
Scientific Research Applications
2-Methoxy-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-9-phenyl-9H-carbazole involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
9-Phenylcarbazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
2-Methoxycarbazole: Similar structure but without the phenyl group, affecting its stability and applications.
Uniqueness: 2-Methoxy-9-phenyl-9H-carbazole is unique due to the combined presence of the methoxy and phenyl groups, which enhance its electronic properties and stability. This makes it particularly valuable in electronic and optoelectronic applications compared to its analogs .
Properties
Molecular Formula |
C19H15NO |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-methoxy-9-phenylcarbazole |
InChI |
InChI=1S/C19H15NO/c1-21-15-11-12-17-16-9-5-6-10-18(16)20(19(17)13-15)14-7-3-2-4-8-14/h2-13H,1H3 |
InChI Key |
WJWUCWGMYCKNJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


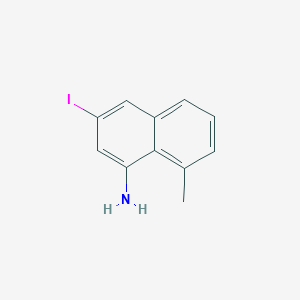
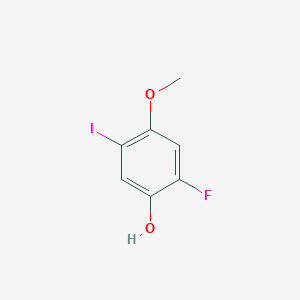
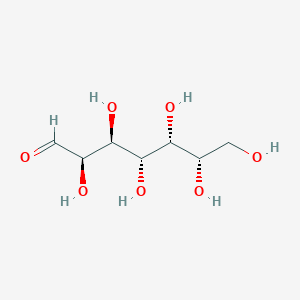
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


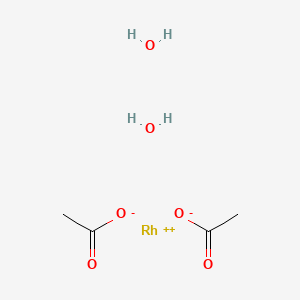
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)

